![molecular formula C16H15N3O4S2 B5532255 4-[(benzylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5532255.png)
4-[(benzylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide
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Overview
Description
Synthesis Analysis
Research on related compounds, such as Schiff bases derived from benzene sulfonamide and various aldehydes, has been conducted to establish synthesis pathways and understand the structural framework that might be similar to our compound of interest. For example, the synthesis of bis(N-(5-methyl-3-isoxazolyl)-4-[(2-hydroxy benzylidene)-amino]) benzene sulfonamide was elucidated using H1, C13 NMR, UV–VIS, and IR spectroscopic techniques, providing insights into potential synthetic routes and structural motifs (Subashini et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds related to “4-[(benzylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide” has been a significant area of research. Techniques like X-ray crystallography have been employed to determine the conformation of similar molecules, revealing critical aspects such as intramolecular hydrogen bonds and π–π stacking interactions that could also be relevant to our compound of interest (Subashini et al., 2009).
Chemical Reactions and Properties
Investigations into related sulfonamide compounds have explored their reactivity and chemical behavior. For instance, the synthesis and evaluation of sulfonamides for anti-tubercular activity provide a framework for understanding how structural modifications impact chemical reactivity and biological activity (Dighe et al., 2012).
Physical Properties Analysis
Studies have also focused on the physical properties of similar compounds, such as their crystalline structure, which offers insights into the physical characteristics that might be expected for “4-[(benzylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide.” The identification of crystal systems and space groups helps in understanding the compound's stability and potential applications (Subashini et al., 2009).
properties
IUPAC Name |
4-(benzylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-11-7-15(19-23-11)18-16(20)14-8-13(10-24-14)25(21,22)17-9-12-5-3-2-4-6-12/h2-8,10,17H,9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWSXSOHTHEZKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |
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